3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE
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Overview
Description
3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[321]OCTANE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves multiple steps, starting with the preparation of the bicyclic core. This core can be synthesized through an intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . The reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
1,4-Diazabicyclo[2.2.2]octane derivatives: These compounds are known for their biological activity and are used in various applications, including as ionic liquids.
Uniqueness
3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE is unique due to its combination of a benzenesulfonyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c23-21(14-6-9-19-20(10-14)27-13-26-19)22-15-7-8-16(22)12-18(11-15)28(24,25)17-4-2-1-3-5-17/h1-6,9-10,15-16,18H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRJTBBDCMUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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